2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol
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Overview
Description
2-hydroxy-3-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, nitro, and hydrazone groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) ensures the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-3-methoxybenzaldehyde 1-methyl-1-(6-amino-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-3-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the hydrazone and nitro groups.
1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine: A precursor in the synthesis of the target compound.
Uniqueness
2-hydroxy-3-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N4O6S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-[methyl-(6-nitro-1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H14N4O6S/c1-19(17-9-10-4-3-5-13(26-2)15(10)21)16-12-7-6-11(20(22)23)8-14(12)27(24,25)18-16/h3-9,21H,1-2H3/b17-9+ |
InChI Key |
PNUBOSRTBYFICN-RQZCQDPDSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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